2,5-Bis(thiophen-2-yl)benzene-1,4-diamine
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Overview
Description
2,5-Bis(thiophen-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2. It is characterized by the presence of two thiophene rings attached to a benzene ring, which is further substituted with two amino groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include thiophene and benzene derivatives.
Coupling Reaction: The thiophene rings are coupled to the benzene ring through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(thiophen-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(thiophen-2-yl)benzene-1,4-diamine has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugation between the thiophene and benzene rings, which can affect its conductivity and reactivity.
Molecular Interactions: The amino groups can form hydrogen bonds and other interactions with target molecules, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(thiophen-3-yl)benzene-1,4-diamine: Similar structure but with thiophene rings attached at different positions.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: Contains methyl-substituted thiophene rings.
2,5-Diamino-1,4-bis(thiophen-2-yl)benzene: Another isomer with different substitution patterns
Uniqueness
2,5-Bis(thiophen-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics .
Properties
Molecular Formula |
C14H12N2S2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,5-dithiophen-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H12N2S2/c15-11-8-10(14-4-2-6-18-14)12(16)7-9(11)13-3-1-5-17-13/h1-8H,15-16H2 |
InChI Key |
UUINHKZYHDPIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2N)C3=CC=CS3)N |
Origin of Product |
United States |
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